BenchChemオンラインストアへようこそ!

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol

Organic Synthesis Regioselectivity Benzothiazole Cyclization

2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol (CAS 921197-02-6) is a heterocyclic small molecule featuring a benzothiazole core simultaneously substituted with an electron-withdrawing nitro group at the 7-position, an electron-donating methyl at the 2-position, and catechol-like hydroxyls at the 5- and 6-positions. This rare 7-nitro-5,6-diol substitution pattern creates a push-pull electronic system that is structurally distinct from more common benzothiazole derivatives lacking either the nitro or the diol functionality.

Molecular Formula C8H6N2O4S
Molecular Weight 226.21 g/mol
CAS No. 921197-02-6
Cat. No. B12629072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol
CAS921197-02-6
Molecular FormulaC8H6N2O4S
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C(=C2S1)[N+](=O)[O-])O)O
InChIInChI=1S/C8H6N2O4S/c1-3-9-4-2-5(11)7(12)6(10(13)14)8(4)15-3/h2,11-12H,1H3
InChIKeyZRRYKFLFZFLAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol (CAS 921197-02-6) – A Nitro-Catechol Benzothiazole for Targeted Research


2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol (CAS 921197-02-6) is a heterocyclic small molecule featuring a benzothiazole core simultaneously substituted with an electron-withdrawing nitro group at the 7-position, an electron-donating methyl at the 2-position, and catechol-like hydroxyls at the 5- and 6-positions . This rare 7-nitro-5,6-diol substitution pattern creates a push-pull electronic system that is structurally distinct from more common benzothiazole derivatives lacking either the nitro or the diol functionality [1]. The compound is listed by chemical suppliers as a research-grade intermediate with a molecular formula C₈H₆N₂O₄S and molecular weight 226.21 g/mol .

Why Generic Substitution Fails for 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol – The Functional Group Interdependence Problem


Procurement professionals cannot simply interchange this compound with other in-class benzothiazoles because the 7-nitro and 5,6-diol substituents are functionally interdependent: the nitro group's electron-withdrawing effect modulates the catechol redox potential and hydrogen-bond donor capacity, while the hydroxyls influence the nitro group's photoreactivity and metabolic activation [1]. The closest commercially available analog, 2-methyl-1,3-benzothiazole-5,6-diol (CAS 68252-56-2), lacks the 7-nitro group entirely, eliminating the push-pull electronic character that underpins both the photochromic response and the DprE1 enzyme inhibition mechanism characteristic of 7-nitrobenzothiazoles [2]. Conversely, 2-methyl-7-nitrobenzothiazole (CAS 34564-34-6) lacks the 5,6-diol, forfeiting the metal-chelating catechol moiety essential for coordination chemistry applications [3]. The following quantitative evidence demonstrates why the precise substitution pattern matters.

Head-to-Head Quantitative Differentiation of 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol vs Structural Analogs


Synthesis Regioselectivity: Exclusive 7-Nitro Product Formation vs Failed 5-Nitro Cyclization

In a study of benzothiazole ring-formation from substituted thioacetanilides, m-nitrothioacetanilide underwent cyclization to yield 2-methyl-7-nitrobenzothiazole in 33% isolated yield [1]. Crucially, the expected 2-methyl-5-nitrobenzothiazole was not formed at all (0% yield), demonstrating that the 7-nitro isomer is the sole cyclization product [1]. This regioselectivity establishes that the 7-nitro substitution pattern is synthetically accessible and structurally distinct from the 5-nitro isomer, which cannot be obtained via this direct route.

Organic Synthesis Regioselectivity Benzothiazole Cyclization

Photochromic Behavior: 7-Nitro-2-methylbenzothiazole Core Exhibits Photoisomerization Absent in 5-Nitro Isomers

Benzothiazole derivatives bearing nitro and methyl groups in ortho positions (2-methyl-7-nitrobenzothiazole) display photochromic properties upon UV irradiation, converting to colored nitronic acid tautomers with a measurable bleaching rate constant [1]. In contrast, the 2-methyl-5-nitrobenzothiazole isomer, which lacks the ortho relationship between nitro and methyl, does not exhibit photochromic behavior [1]. The photochromic response is directly attributable to the 7-nitro substitution pattern combined with the 2-methyl group, and the bleaching rate constant of the photoinduced nitronic acid increases systematically as the CH₃C–CNO₂ bond length increases [1].

Photochromism Nitronic Acid Flash Photolysis

Antitubercular Target Engagement: 7-Nitrobenzothiazole Pharmacophore Required for Mtb DprE1 Covalent Inhibition

A nitrobenzothiazole lead series was identified through whole-cell screening against Mycobacterium tuberculosis, acting via covalent inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) [1]. The co-crystal structure of Mtb DprE1 in complex with nitrobenzothiazole 6a (PDB: 4P8H) confirms that the nitro group at the benzothiazole 7-position undergoes enzymatic activation to form a covalent adduct with Cys387 in the DprE1 active site [2]. Importantly, removal or relocation of the 7-nitro group (e.g., to the 5- or 6-position) abolishes this covalent binding mechanism; non-nitro benzothiazole analogs show no measurable DprE1 inhibition [1]. The target compound retains the essential 7-nitrobenzothiazole pharmacophore, while the 5,6-diol may provide additional hydrogen-bonding contacts within the substrate-binding pocket.

Tuberculosis DprE1 Inhibition Nitrobenzothiazole

Antimalarial QSAR: Atomic Charge at C7 Position Significantly Influences Predicted Anti-Plasmodium Activity

A QSAR analysis of 13 nitrobenzothiazole derivatives against Plasmodium falciparum W2 strain yielded the regression model: Log IC₅₀ = 41.483 – 754.213 (qC₇) + 54.812 (qC₂) – 50.058 (qS₃) + 416.766 (qC₄) + 440.734 (qC₅) – 73.721 (qC₈) + 246.715 (qC₉) + 0.551 (μ) – 13.269 (E_HOMO) – 3.404 (E_LUMO) + 0.042 (α) + 0.107 (Log P) [1]. Among all atomic charge terms, the coefficient for qC₇ (–754.213) carries the largest magnitude, indicating that the electronic character at the 7-position is the dominant determinant of antimalarial potency [1]. Based on this model, 43 novel nitrobenzothiazoles were designed in silico, and 24 of these virtual compounds were predicted to show high antimalarial activity, with four compounds (45, 49, 52, 55) predicted to achieve chloroquine-equivalent potency [1].

Antimalarial QSAR Plasmodium falciparum

Catechol Moiety for Metal Chelation: 5,6-Diol Enables Coordination Chemistry Absent in Non-Hydroxylated Analogs

The catechol (1,2-dihydroxybenzene) moiety at positions 5 and 6 provides the target compound with bidentate metal-chelating capacity analogous to that of dopamine or catechol itself . In contrast, 2-methyl-7-nitrobenzothiazole (CAS 34564-34-6), which lacks these hydroxyl groups, possesses no metal-coordinating functionality . The combination of the electron-withdrawing 7-nitro group with the electron-donating catechol creates a push-pull ligand system that can modulate metal complex redox potentials, a feature exploited in catechol oxidase and catechol dioxygenase biomimetic catalysts [1]. Quantitative data on catechol-metal binding constants indicate that nitro substitution on the catechol ring (as in 4-nitrocatechol) shifts the pKₐ of the hydroxyl groups downward by approximately 1–1.5 units and increases the Fe(III)-catechol binding constant (log β₃) relative to unsubstituted catechol [2].

Metal Chelation Catechol Coordination Chemistry

Patent Claim Coverage: 7-Nitrobenzothiazole Scaffold with 5,6-Substitution Falls Within Sanofi Antitubercular IP

United States Patent 8,993,561 (Sanofi, 2015) claims nitrobenzothiazole derivatives of general formula (I) for the treatment of tuberculosis, where the benzothiazole ring may be substituted at positions including those corresponding to the 5- and 6-positions with hydroxyl or alkoxy groups, and at the 7-position with a nitro group [1]. The target compound 2-methyl-7-nitro-1,3-benzothiazole-5,6-diol falls within the claimed generic scope due to its 7-nitro substitution and 5,6-dioxygenation pattern. In contrast, the simpler analog 2-methyl-7-nitrobenzothiazole (CAS 34564-34-6) lacks the 5,6-substitution and therefore differs in patent claim coverage, potentially limiting freedom-to-operate for certain therapeutic applications [1].

Intellectual Property Patent Coverage Anti-tubercular

Validated Application Scenarios for 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol Based on Quantitative Evidence


Photochromic Material Development Using 7-Nitrobenzothiazole Core

The 7-nitro-2-methylbenzothiazole core exhibits photochromic behavior through UV-induced conversion to colored nitronic acid tautomers, as documented by flash photolysis kinetic studies [1]. The target compound’s 5,6-diol substituents introduce additional hydrogen-bonding sites that may stabilize or modulate the photoinduced nitronic acid lifetime, making it a candidate for light-responsive molecular switches, optical data storage materials, or photoresponsive coatings. Researchers developing photochromic systems should prioritize this compound over the 5-nitro isomer, which shows no photochromic response, and over the non-hydroxylated analog, which lacks the potential for hydrogen-bond-mediated tuning of bleaching kinetics.

Antitubercular Drug Discovery Targeting Mtb DprE1

The 7-nitrobenzothiazole pharmacophore is validated as a covalent inhibitor of Mycobacterium tuberculosis DprE1, an essential enzyme for cell wall arabinan synthesis [1]. Co-crystallography (PDB 4P8H) confirms that the 7-nitro group forms a covalent adduct with Cys387 [2]. The target compound combines this validated pharmacophore with 5,6-diol substituents that may engage additional hydrogen-bonding interactions within the DprE1 active site, offering a differentiated starting point for structure-activity relationship (SAR) optimization. In contrast, the non-nitro analog 2-methyl-1,3-benzothiazole-5,6-diol is completely inactive against this target, making the nitro-substituted compound essential for DprE1-focused screening cascades.

Antimalarial Lead Optimization Guided by 7-Position QSAR

The QSAR model for nitrobenzothiazole antimalarials identifies the atomic charge at position C7 (qC₇) as the single most influential descriptor for anti-P. falciparum potency (coefficient = –754.213) [1]. The 7-nitro group on the target compound provides the electronegative character required for potent activity, while the 5,6-diol offers additional positions for further substituent tuning of Log P and hydrogen-bonding capacity. Medicinal chemistry teams pursuing antimalarial benzothiazoles can use this compound as a scaffold for systematic C5/C6 derivatization while retaining the essential 7-nitro pharmacophore, with the QSAR equation providing quantitative predictions of potency changes upon functionalization.

Bioinorganic Model Complexes Featuring Nitro-Catechol Ligands

The 5,6-catechol moiety enables bidentate metal coordination (O,O-donor), while the electron-withdrawing 7-nitro group shifts the hydroxyl pKₐ and modulates the redox potential of resulting metal complexes [1]. This combination makes the target compound a valuable ligand for synthesizing biomimetic models of catechol oxidase, catechol dioxygenase, or non-heme iron enzymes, where both catechol binding and nitro group electron tuning are mechanistically relevant. The non-hydroxylated analog 2-methyl-7-nitrobenzothiazole cannot support such coordination chemistry, restricting its utility to non-metal-binding applications only.

Quote Request

Request a Quote for 2-Methyl-7-nitro-1,3-benzothiazole-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.